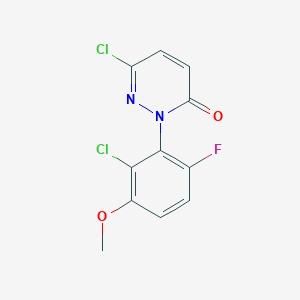

6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate substituted phenyl hydrazines with chloroacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one. Research indicates that these compounds can inhibit specific kinases involved in cancer progression, such as JNK1 (c-Jun N-terminal kinase), which plays a critical role in cell proliferation and survival.

Table 1: Anticancer Activity of Pyridazine Derivatives

This table summarizes the inhibitory concentrations (IC50) for various compounds, demonstrating the efficacy of this compound against JNK1.

Antiviral Activity

Another area of interest is the antiviral activity of pyridazine derivatives. Compounds within this class have shown promise against viral infections by targeting viral replication mechanisms. For instance, modifications in substituents can enhance activity against specific viruses, as seen in studies involving thiadiazole derivatives that exhibit high potency against tobacco mosaic virus (TMV) and dengue virus (DENV).

Table 2: Antiviral Activity of Related Compounds

| Compound Name | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole Derivative | TMV | 30.57 ± 3.11 | |

| Pyridazine Derivative | DENV | 0.96 |

This table illustrates the effectiveness of related compounds in inhibiting viral activity.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of pyridazine derivatives found that specific substitutions significantly enhance their potency against various targets. The introduction of halogen atoms such as chlorine and fluorine was linked to increased biological activity .

- Pharmacokinetic Profiling : Another research initiative evaluated the pharmacokinetics of these compounds, revealing favorable absorption and distribution characteristics that support their potential as therapeutic agents .

- Clinical Implications : The inhibition of key receptors like CSF1R by pyridazine derivatives suggests their applicability in treating diseases characterized by macrophage dysregulation, such as cancer and inflammatory disorders .

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds in the pyridazinone class can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-2-(2-chloro-3-methoxyphenyl)pyridazin-3(2H)-one

- 6-Chloro-2-(2-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one

- 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-thione

Uniqueness

The unique combination of chloro, fluoro, and methoxy substituents on the phenyl ring of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.

Actividad Biológica

6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one, identified by its CAS number 693008, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H8Cl2FNO2

- Molecular Weight : 288.10 g/mol

- Structure : The compound features a pyridazine core substituted with a chloro and fluoro group, along with a methoxyphenyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have suggested that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains, though further studies are required to confirm these findings.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects.

The biological activity of this compound is believed to involve several mechanisms:

- Cell Cycle Modulation : The compound appears to interfere with the cell cycle, particularly in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to its antitumor effects.

- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Active against certain bacterial strains | |

| Enzyme Inhibition | Inhibits specific enzymes |

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. Flow cytometry analyses indicated an increase in the proportion of cells in the sub-G1 phase, suggesting apoptosis induction.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antimicrobial activity, warranting further exploration into its mechanism of action.

Propiedades

IUPAC Name |

6-chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FN2O2/c1-18-7-3-2-6(14)11(10(7)13)16-9(17)5-4-8(12)15-16/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFZRWSECZUPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)N2C(=O)C=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.